molecular formula C20H20N4O B2486741 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2177366-03-7

4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2486741
CAS No.: 2177366-03-7
M. Wt: 332.407
InChI Key: CWNVNDDURZCYKC-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a phenylpyrimidine moiety, and a benzamide core, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the pyrimidine core in the presence of a palladium catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the pyrimidine core.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between the amine group on the pyrimidine core and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium iodide in acetone, thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: A related compound with similar nucleophilic properties, commonly used as a catalyst in organic synthesis.

    6-phenylpyrimidine: Shares the pyrimidine core and phenyl group, used in the synthesis of pharmaceuticals.

    Benzamide: The core structure present in many bioactive compounds, including pharmaceuticals and agrochemicals.

Uniqueness

4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-24(2)18-10-8-16(9-11-18)20(25)21-13-17-12-19(23-14-22-17)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNVNDDURZCYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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